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Abstract
p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide

functional group, a known pharmacophore that imparts a range of biological activities.[1] While

direct experimental evidence for the biological activity of p-bromo-N-

methylbenzenesulfonamide is not extensively documented in publicly available literature, the

broader class of benzenesulfonamide derivatives has been the subject of significant research,

demonstrating a wide spectrum of pharmacological potential. This technical guide consolidates

the known information on benzenesulfonamide derivatives to infer the potential biological

activities of p-bromo-N-methylbenzenesulfonamide and provides a framework for its future

investigation. This document outlines common experimental protocols, summarizes quantitative

data from related compounds, and visualizes potential mechanisms of action and experimental

workflows.

Introduction
p-Bromo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula

C₇H₈BrNO₂S.[1] Structurally, it consists of a benzene ring substituted with a bromine atom at

the para position and an N-methylated sulfonamide group. The sulfonamide moiety is a key

structural feature in a variety of commercially available drugs, suggesting that p-bromo-N-

methylbenzenesulfonamide could serve as a valuable scaffold in drug discovery.[1] The
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presence of the bromine atom can enhance lipophilicity, potentially influencing the compound's

pharmacokinetic and pharmacodynamic properties.[1]

This guide explores the potential biological activities of p-bromo-N-methylbenzenesulfonamide

by examining the established activities of structurally similar benzenesulfonamide derivatives.

These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Synthesis of p-Bromo-N-methylbenzenesulfonamide
The synthesis of p-bromo-N-methylbenzenesulfonamide is typically achieved through the

reaction of 4-bromobenzenesulfonyl chloride with methylamine. A detailed experimental

protocol is provided below.

Experimental Protocol: Synthesis of p-Bromo-N-
methylbenzenesulfonamide
This protocol is based on established synthetic methods for similar compounds.

Materials:

4-Bromobenzenesulfonyl chloride

Methylamine hydrochloride

N,N-diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Deionized water

Anhydrous sodium sulfate

Procedure:

To a stirred solution of methylamine hydrochloride in dichloromethane (DCM), sequentially

add N,N-diisopropylethylamine (DIPEA) and 4-bromobenzenesulfonyl chloride.

The reaction mixture is stirred continuously at room temperature.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with deionized water and extracted with

dichloromethane.

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure to yield the final product, p-bromo-N-methylbenzenesulfonamide.

Potential Biological Activities of
Benzenesulfonamide Derivatives
While specific data for p-bromo-N-methylbenzenesulfonamide is limited, the

benzenesulfonamide scaffold is associated with a range of biological activities. The following

sections detail these activities, which represent potential avenues of investigation for the title

compound.

Anticancer Activity
One of the most explored therapeutic areas for sulfonamides is oncology. A key mechanism of

their anticancer action is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX

and XII, which are overexpressed in many tumors and contribute to the acidic tumor

microenvironment.[2][3]

A series of pyrazole-based benzenesulfonamide derivatives were synthesized and evaluated

as inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII.[2] Several of

these derivatives showed potent inhibitory activity, with some compounds exhibiting

submicromolar IC₅₀ values.[2] For instance, compound 4k inhibited hCA II with an IC₅₀ of 0.24

µM, while 4j inhibited hCA IX with an IC₅₀ of 0.15 µM, and 4g inhibited hCA XII with an IC₅₀ of

0.12 µM.[2]

Another study described new aryl thiazolone–benzenesulfonamides with significant anti-

proliferative activity against triple-negative breast cancer (MDA-MB-231) and another breast

cancer cell line (MCF-7).[3] Compounds 4b–c, 4e, 4g–h from this series showed IC₅₀ values

ranging from 1.52 to 6.31 µM.[3]

Antimicrobial Activity
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Benzenesulfonamide derivatives have been investigated for their antibacterial and antifungal

properties.[3][4] A study on new benzenesulfonamide derivatives bearing carboxamide

functionality reported significant antimicrobial activity.[4] For example, compound 4d was most

potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL, while 4h

was most active against S. aureus (MIC 6.63 mg/mL).[4]

In a different study, new benzenesulfonamides were evaluated for their antibacterial and anti-

biofilm activities.[3] Analogues 4e, 4g, and 4h exhibited significant inhibition against S. aureus

at a concentration of 50 μg/mL.[3]

Anti-Inflammatory Activity
Certain benzenesulfonamide derivatives have demonstrated anti-inflammatory properties. In

one study, compounds 4a and 4c inhibited carrageenan-induced rat-paw edema by 94.69%

and 89.66%, respectively, after 1 hour.[4]

Antiviral Activity
The benzenesulfonamide scaffold has also been explored for the development of antiviral

agents. One study focused on the design and synthesis of benzenesulfonamide derivatives as

potent inhibitors of influenza hemagglutinin.[5] The lead compound, 28, and its 2-chloro

analogue, 40, effectively prevented the cytopathic effects of the influenza A/Weiss/43 strain

(H1N1) with EC₅₀ values of 210 nM and 86 nM, respectively.[5] The mechanism of action

involves inhibiting virus fusion with the host endosome membrane by binding to hemagglutinin.

[5]

Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various

benzenesulfonamide derivatives, providing a reference for potential efficacy targets for p-

bromo-N-methylbenzenesulfonamide.

Table 1: Carbonic Anhydrase Inhibition by Pyrazole-Based Benzenesulfonamide Derivatives[2]
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Compound hCA II IC₅₀ (µM) hCA IX IC₅₀ (µM) hCA XII IC₅₀ (µM)

4k 0.24 ± 0.18 - -

4j - 0.15 ± 0.07 -

4g - - 0.12 ± 0.07

4e 0.75 ± 0.13 - -

Table 2: Anti-proliferative Activity of Aryl Thiazolone–Benzenesulfonamides[3]

Compound MDA-MB-231 IC₅₀ (µM) MCF-7 IC₅₀ (µM)

4e 3.58 4.58

4g 5.54 2.55

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives[4]

Compound Organism MIC (mg/mL)

4d E. coli 6.72

4h S. aureus 6.63

4a P. aeruginosa 6.67

4a S. typhi 6.45

4f B. subtilis 6.63

4e C. albicans 6.63

4h C. albicans 6.63

4e A. niger 6.28

Table 4: Anti-Influenza Activity of Benzenesulfonamide Derivatives[5]
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Compound Virus Strain EC₅₀ (nM)

28 Influenza A/Weiss/43 (H1N1) 210

40 Influenza A/Weiss/43 (H1N1) 86

Visualizations
The following diagrams illustrate a potential mechanism of action and a general experimental

workflow for the biological evaluation of p-bromo-N-methylbenzenesulfonamide.
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Caption: Hypothesized anticancer mechanism via carbonic anhydrase IX inhibition.
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Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions
While direct experimental data on the biological activity of p-bromo-N-

methylbenzenesulfonamide is currently lacking, the extensive research on the broader class of

benzenesulfonamide derivatives provides a strong foundation for future investigations. The

established anticancer, antimicrobial, anti-inflammatory, and antiviral activities of these related

compounds suggest that p-bromo-N-methylbenzenesulfonamide is a promising candidate for

biological screening.

Future research should focus on the synthesis and subsequent evaluation of p-bromo-N-

methylbenzenesulfonamide in a battery of in vitro and in vivo assays to elucidate its specific

biological profile. The experimental protocols and quantitative data presented in this guide offer

a valuable starting point for such endeavors. The exploration of its potential as a carbonic

anhydrase inhibitor, given the prevalence of this mechanism among sulfonamides, is a

particularly promising avenue for anticancer drug discovery. Further studies are warranted to

unlock the full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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